4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Medicinal Chemistry Quinazoline Analog Design Structure-Activity Relationship

Researchers requiring exact quinazoline substitution patterns for reproducible assays often face supply chain inconsistency. This compound offers the precise 2-piperazinyl regioisomer essential for valid structure-activity relationship (SAR) studies. - PARP-1 Probe: Shares pharmacophore with FR255595 (IC50 = 0.035 µM), enabling direct neuroprotection and enzyme inhibition screens. - Antitumor Screening: Fits the 4-(4-aryl-1-piperazinyl)quinazoline class with benchmark GI50 values of 51.0-73.0 µmol/L. - Kinase Selectivity: Underrepresented 2-piperazinyl scaffold ideal for broad-panel profiling to identify regioisomer-driven selectivity.

Molecular Formula C25H23ClN4
Molecular Weight 414.94
CAS No. 332054-20-3
Cat. No. B2700090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
CAS332054-20-3
Molecular FormulaC25H23ClN4
Molecular Weight414.94
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3
InChIKeyCNPGKDORHLTBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Structural Class


4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (CAS 332054-20-3) is a synthetic quinazoline derivative bearing a 4-chlorophenyl substituent at position 4 and a 2-methylphenyl-substituted piperazine ring at position 2 of the quinazoline nucleus . The compound has the molecular formula C25H23ClN4 and a molecular weight of 414.94 g/mol . Its structure combines a bicyclic quinazoline core with two distinct aryl-piperazine substitution patterns, placing it within a family of compounds explored for therapeutic applications including oncology and neuroprotection .

Structural Class Synthetic quinazoline derivative with dual aryl-piperazine substitution
Key Substituents 4-chlorophenyl at position 4; 2-methylphenyl-piperazine at position 2
Research Context Oncology and neuroprotection screening tool

Why Substitution with Related Quinazolines Fails


Quinazoline derivatives exhibit extreme sensitivity to substituent identity and position. Even subtle changes—such as replacing a 2-methylphenyl group with a 2-chlorophenyl group or moving the piperazine linkage from position 2 to position 4—can radically alter biological activity . Systematic studies on 4-(4-aryl-1-piperazinyl)quinazolines demonstrate that median growth inhibition (GI50) values span a range of 51.0 to 73.0 µmol/L across just four closely related analogues, underscoring that no two derivatives in this class can be considered functionally interchangeable . Consequently, procurement of the exact substitution pattern (4-chlorophenyl at position 4; 2-methylphenyl-piperazine at position 2) is essential for reproducible target engagement and assay fidelity.

Substituent Sensitivity

Single-atom changes (Cl → CH₃) alter lipophilicity and H-bond profiles, potentially shifting target engagement and selectivity.

Regioisomeric Variability

2-piperazinyl vs. 4-substituted quinazolines exhibit distinct kinase docking modes; cross-substitution may not transfer binding profiles.

Class-Inherent Potency Range

Analog potency spans widely across close derivatives; exact substitution pattern required for reproducible assay response.

Quantitative Differentiation vs. Close Analogs


Structural Distinction from 2-Chlorophenyl Analog

The target compound differs from its closest commercially listed analog, 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1), by a single atomic substitution on the piperazine N-aryl ring: a chlorine atom is replaced by a methyl group . This results in a molecular formula change from C24H20Cl2N4 to C25H23ClN4 and a molecular weight reduction from 435.35 to 414.94 g/mol, accompanied by increased lipophilicity attributable to the methyl substituent .

Analog Comparison
Head-to-head
Single Cl→CH₃ substitution; ΔMW = -20.41 g/mol, calculated logP increase vs. 2-chlorophenyl analog (CAS 352446-06-1)
Distinct chemical identity supports screening library differentiation
Physicochemical shift may affect target affinity and ADME profile
Medicinal Chemistry Quinazoline Analog Design Structure-Activity Relationship

Antitumor Activity vs. Quinazoline Congeners

Although direct anti‑proliferative data for the target compound are not publicly available, a closely analogous series of 4-(4-aryl-1-piperazinyl)quinazolines (compounds 4a–d) was evaluated in the NCI 60‑cell‑line panel . These regioisomeric analogues exhibited median growth inhibition (GI50) values of 56.5, 51.0, 63.0, and 73.0 µmol/L, demonstrating that structurally related quinazoline‑piperazine hybrids possess measurable antitumor activity and that minor substituent variations produce a 1.4‑fold range in potency . This activity envelope provides a benchmark for the class and supports the screening potential of the target compound.

Class Potency Range
Class-level
GI₅₀ range: 51.0–73.0 µmol/L (NCI 60-cell panel, 48 h, SRB assay)
Supports antitumor screening context
Target compound untested; class-derived benchmark only
Antitumor Screening GI50 Profiling Quinazoline SAR

PARP-1 Inhibition and Neuroprotection

The 4-(4-chlorophenyl)piperazine‑quinazoline scaffold is exemplified by the potent PARP‑1 inhibitor FR255595 (2-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone), which displayed IC50 = 0.035 µM against PARP‑1 and significant neuroprotection in an MPTP mouse model of Parkinson's disease . The target compound shares the critical 4-(4-chlorophenyl)piperazine pharmacophore but differs by a direct quinazoline linkage rather than a propyl spacer, which may alter potency and selectivity. This chemotype association positions the target compound as a candidate for PARP‑1‑related screening cascades.

PARP-1 Pharmacophore
Class-level
FR255595 comparator: PARP-1 IC₅₀ = 0.035 µM; neuroprotection in MPTP mouse model
Supports PARP-1 pathway probe development
Direct vs. propyl linker; target activity requires confirmation
PARP-1 Inhibition Neuroprotection Quinazoline Pharmacophore

Regioisomeric Impact on Kinase Binding

The target compound places the piperazine substituent at the 2‑position of the quinazoline ring, whereas many extensively studied quinazoline kinase inhibitors (e.g., gefitinib, erlotinib) bear the piperazine/aniline at the 4‑position . This regioisomeric difference is expected to orient the aryl‑piperazine moiety into distinct sub‑pockets of ATP‑binding sites, potentially yielding a unique kinase selectivity profile . No head‑to‑head data are available, but computational docking studies on related 2‑piperazinylquinazolines predict altered hinge‑region interactions compared to 4‑substituted isomers .

Kinase Docking Prediction
Class-level
2-piperazinyl orientation predicted to alter hinge-region interactions vs. 4-substituted quinazolines (docking score shift >1.0 kcal/mol)
May enable unique kinase selectivity screening
Based on computational docking; experimental validation needed
Quinazoline Regioisomerism Molecular Docking Kinase Selectivity

Prioritized Research Applications


Antitumor Screening with Quinazoline SAR

The compound is best deployed as a structurally distinct member of quinazoline‑piperazine antitumor screening sets. The class‑level GI50 range of 51.0–73.0 µmol/L established for 4‑(4‑aryl‑1‑piperazinyl)quinazolines provides a benchmark, and the 2‑piperazinyl substitution pattern offers a regioisomeric variation not covered by existing 4‑substituted analogues . Procurement of this exact compound enables systematic exploration of how the 2‑ vs. 4‑piperazine position affects antitumor potency in the NCI 60‑cell‑line panel or similar multiplexed viability assays.

PARP-1 Inhibitor Development & Neuroprotection

Because the compound shares the 4-(4-chlorophenyl)piperazine pharmacophore with the validated PARP‑1 inhibitor FR255595 (IC50 = 0.035 µM), it is a logical starting point for PARP‑1 enzyme inhibition screens and subsequent neuroprotection assays . The direct quinazoline‑piperazine linkage (rather than a propyl spacer) may improve metabolic stability or brain penetration, making it a candidate for head‑to‑head comparison with FR255595 in in vitro PARP‑1 assays and MPTP neuroprotection models.

Kinase Profiling of 2-Piperazinyl Quinazoline

The 2‑piperazinylquinazoline scaffold is underrepresented in kinase inhibitor libraries, which are dominated by 4‑substituted quinazolines . This compound can be used in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify kinases that preferentially accommodate the 2‑piperazinyl orientation. Hits can then be compared with 4‑substituted analogues to validate regioisomer‑driven selectivity.

ADME Comparator for Piperazine-Quinazoline Leads

The substitution of chlorine by methyl relative to the closest analog (ΔMW = -20.41 g/mol, ΔlogP increase) provides a clean chemical probe for studying the impact of lipophilicity on permeability, solubility, and metabolic clearance within a matched molecular pair . This application is particularly relevant for lead optimization programs seeking to balance potency and drug‑like properties.

Application
Selection Property
Validation Focus
Quinazoline antitumor screening
Regioisomeric 2-piperazinyl substitution pattern
Antitumor panel GI₅₀ benchmarking
PARP-1 pathway and neuroprotection model studies
4-(4-chlorophenyl)piperazine pharmacophore identity
PARP-1 enzyme inhibition and cellular neuroprotection assays
Kinase selectivity profiling
Underrepresented 2-piperazinylquinazoline scaffold
Kinase panel selectivity screening
Matched-pair ADME comparison
Lipophilicity shift via Cl→CH₃ matched molecular pair
In vitro ADME profiling (permeability, metabolic clearance)
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